Ethyl 3-chloropropionate (CAS 623-71-2) is a highly versatile, bifunctional aliphatic ester featuring both a reactive alkyl chloride and an ethyl ester moiety. In industrial and pharmaceutical synthesis, it serves as a critical C3 building block for the construction of nitrogen-containing heterocycles, such as pyrrolidinones and pyrazoles, as well as gamma-butyrolactones . Unlike highly volatile and reactive monomers, this compound functions as a stable, "masked" equivalent of ethyl acrylate, allowing for controlled in situ dehydrohalogenation or direct nucleophilic substitution (SN2) . Its dual reactivity, combined with excellent liquid stability at room temperature, makes it a highly effective precursor for scaling up complex active pharmaceutical ingredients (APIs) and agrochemicals where precise stoichiometric control and safe handling are required.
Buyers frequently consider ethyl acrylate or ethyl 3-bromopropionate as alternative C3 sources, but generic substitution introduces severe process liabilities. Ethyl acrylate is a highly reactive monomer that requires continuous monitoring of polymerization inhibitors (e.g., hydroquinone) and poses significant inhalation and exothermic runaway risks during scale-up . Conversely, while ethyl 3-bromopropionate offers a more reactive leaving group, its lower C-Br bond energy makes it highly susceptible to premature E2 elimination under basic conditions, leading to uncontrolled generation of ethyl acrylate and subsequent polymerization or over-alkylation [1]. Ethyl 3-chloropropionate provides a highly controlled kinetic balance: its C-Cl bond is robust enough to survive extended reaction times at elevated temperatures (e.g., 120 °C in toluene) without degrading, ensuring high-purity cyclization and predictable batch-to-batch reproducibility[2].
For large-scale procurement, handling safety and storage requirements are critical cost drivers. Ethyl 3-chloropropionate operates as a stable liquid with a flash point of 54 °C, whereas its unmasked counterpart, ethyl acrylate, is a highly flammable liquid with a flash point of approximately 9 °C . Furthermore, ethyl acrylate requires the addition of polymerization inhibitors that must often be removed prior to sensitive catalytic steps. Ethyl 3-chloropropionate requires no such inhibitors and eliminates the risk of spontaneous exothermic polymerization during ambient storage .
| Evidence Dimension | Flash point and inhibitor requirement |
| Target Compound Data | 54 °C flash point, 0 ppm inhibitor required |
| Comparator Or Baseline | Ethyl acrylate (~9 °C flash point, requires 10-20 ppm MEHQ or hydroquinone) |
| Quantified Difference | 45 °C higher flash point and complete elimination of inhibitor-removal workflows |
| Conditions | Standard bulk storage and laboratory handling conditions |
Procuring the chloro-ester eliminates the need for strict cold-chain logistics, specialized highly-flammable storage, and pre-reaction purification steps required for free acrylates.
In the synthesis of heterocycles (e.g., treating with sodium hydride or potassium carbonate), the choice of halogen dictates the impurity profile. The C-Cl bond in ethyl 3-chloropropionate (~339 kJ/mol) provides a higher activation barrier against base-catalyzed E2 elimination compared to the C-Br bond in ethyl 3-bromopropionate (~285 kJ/mol)[1]. When subjected to basic conditions at elevated temperatures (e.g., 120 °C), the bromo-analog rapidly eliminates to form ethyl acrylate, which can polymerize or cause unwanted side reactions. The chloro-analog maintains structural integrity longer, allowing for controlled, stepwise N-alkylation and subsequent cyclization without runaway byproduct formation[2].
| Evidence Dimension | Leaving group bond dissociation energy and elimination tendency |
| Target Compound Data | C-Cl bond (~339 kJ/mol), stable under controlled basic heating |
| Comparator Or Baseline | Ethyl 3-bromopropionate (C-Br bond ~285 kJ/mol, rapid E2 elimination) |
| Quantified Difference | ~54 kJ/mol higher bond energy, significantly reducing premature elimination and polymeric impurities |
| Conditions | Base-catalyzed alkylation/cyclization (e.g., NaH in toluene at 50-120 °C) |
Selecting the chloro-derivative ensures higher API purity and prevents yield loss to polymeric byproducts during aggressive cyclization steps.
From a procurement and atom-economy perspective, the molecular weight of the reagent directly impacts the material efficiency of the process. Ethyl 3-chloropropionate has a molecular weight of 136.58 g/mol, while ethyl 3-bromopropionate weighs 181.03 g/mol. For every kilogram of material purchased, the chloro-analog provides approximately 32% more reactive moles. When scaled to multi-ton API manufacturing, this difference in mass efficiency significantly reduces the total mass of raw materials required, lowering both procurement costs and the volume of halogenated waste generated during the reaction [1].
| Evidence Dimension | Reactive moles per kilogram (Mass Efficiency) |
| Target Compound Data | ~7.32 moles per kg (MW: 136.58 g/mol) |
| Comparator Or Baseline | Ethyl 3-bromopropionate (~5.52 moles per kg, MW: 181.03 g/mol) |
| Quantified Difference | 32.6% increase in reactive equivalents per unit mass |
| Conditions | Bulk stoichiometric calculations for industrial scale-up |
Buyers achieve higher material throughput and lower waste disposal costs per batch by utilizing the lighter chloro-substituted building block.
Ethyl 3-chloropropionate is the right choice for constructing pyrrolidinones, pyrazoles, and other N-heterocyclic pharmaceutical cores. Its controlled reactivity profile prevents the over-alkylation and rapid degradation often seen with bromo-analogs, ensuring higher purity in the final API intermediate .
In processes requiring aza-Michael additions, direct use of ethyl acrylate poses severe exothermic runaway risks. Ethyl 3-chloropropionate serves as a safe, stable precursor that generates the reactive acrylate species in situ under controlled basic conditions, simplifying reactor cooling and safety protocols[1].
For the bulk synthesis of propionate-derived herbicides and pesticides, this compound offers superior mass efficiency (32.6% more reactive moles per kg than the bromo-analog) and requires no specialized cold-chain or inhibitor management, making it highly cost-effective for multi-ton procurement.
Irritant